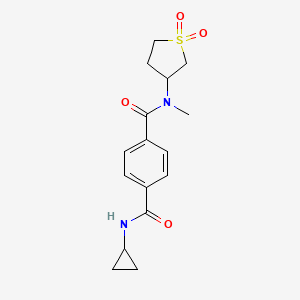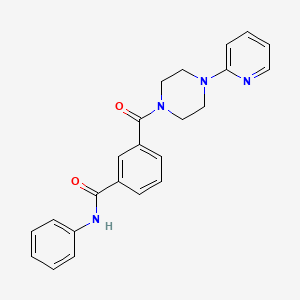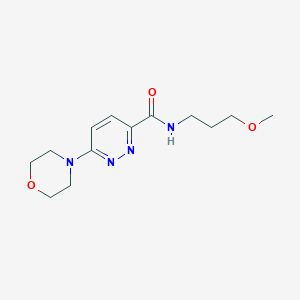![molecular formula C18H23N3O2 B6636595 N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide, also known as MPMP, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide works by selectively binding to and modulating the α7 nicotinic acetylcholine receptor. This receptor is involved in the release of neurotransmitters such as acetylcholine, which play a key role in learning and memory. By modulating this receptor, N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide can affect these processes, making it a valuable tool for studying them.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including increasing the release of neurotransmitters such as acetylcholine, enhancing synaptic plasticity, and improving learning and memory in animal models. It has also been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other receptors. However, there are also limitations to using N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide, including its potential toxicity at high doses and the need for further research to fully understand its effects.
Orientations Futures
There are many potential future directions for research on N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide, including further studies on its mechanism of action, its potential therapeutic effects in neurological and psychiatric disorders, and its use as a tool for studying the function of the α7 nicotinic acetylcholine receptor. Additionally, there may be potential applications for N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide in other areas of research, such as drug discovery and development. Overall, N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-amino-6-bromopyridine with 3-methylbenzyl chloride, followed by reaction with 3-methoxypropylamine and then with 3-amino-6-bromopyridine-3-carboxylic acid. This method has been optimized for high yield and purity, and the resulting N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide can be used for further research.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of the α7 nicotinic acetylcholine receptor in the brain. This receptor is involved in a variety of processes, including learning and memory, and N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide has been shown to selectively modulate this receptor, making it a valuable tool for studying its function.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-5-3-6-15(11-14)12-20-17-8-7-16(13-21-17)18(22)19-9-4-10-23-2/h3,5-8,11,13H,4,9-10,12H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBRFAKAOIJDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC=C(C=C2)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)

![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)






![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)

![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)
